PRMT5 Methyltransferase Inhibition: A Low-Affinity Profile Distinct from Potent Kinase-Inhibiting Analogs
5-Methyl-2-(pyrimidin-2-yl)benzonitrile exhibits weak inhibition of human full-length PRMT5 with an IC50 > 50,000 nM [1]. In contrast, the 4-substituted regioisomer 4-(pyrimidin-2-yl)benzonitrile demonstrates potent kinase inhibition, with an IC50 of 15 nM against Flt-3 kinase in a cell-based assay . This >3,000-fold difference in potency underscores that the 5-methyl-2-substitution pattern confers a distinct, low-affinity methyltransferase interaction profile rather than potent kinase inhibition.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >50,000 nM |
| Comparator Or Baseline | 4-(Pyrimidin-2-yl)benzonitrile: 15 nM |
| Quantified Difference | >3,333-fold lower potency |
| Conditions | Target Compound: PRMT5 (Sf9 cell-expressed human full-length); Comparator: Flt-3 kinase (cell-based assay) |
Why This Matters
This quantitative difference directly informs selection: the 5-methyl-2-substituted compound is not a kinase inhibitor and should not be used as such, whereas the 4-substituted analog is a potent kinase inhibitor.
- [1] BindingDB. BDBM50089221 CHEMBL3577854: Affinity Data for 5-Methyl-2-(pyrimidin-2-yl)benzonitrile. View Source
